N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide
CAS No.:
Cat. No.: VC16269074
Molecular Formula: C19H15N3O3S3
Molecular Weight: 429.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15N3O3S3 |
|---|---|
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C19H15N3O3S3/c1-21-12-13(15-9-5-6-10-16(15)21)11-17-18(23)22(19(26)27-17)20-28(24,25)14-7-3-2-4-8-14/h2-12,20H,1H3/b17-11- |
| Standard InChI Key | UWQZSMFUAGEIRL-BOPFTXTBSA-N |
| Isomeric SMILES | CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s structure integrates three pharmacophoric units:
-
Thiazolidinone core: A five-membered heterocyclic ring containing sulfur (S), nitrogen (N), and a ketone group, critical for electronic interactions.
-
Indole moiety: A bicyclic aromatic system with a methyl-substituted nitrogen, contributing to hydrophobic and π-π stacking interactions.
-
Benzenesulfonamide group: A sulfonamide-linked benzene ring, enhancing solubility and hydrogen-bonding capacity.
The Z-configuration of the exocyclic double bond at position 5 ensures proper spatial alignment for target binding.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅N₃O₃S₃ |
| Molecular Weight | 429.5 g/mol |
| IUPAC Name | N-[(5Z)-5-[(1-methylindol-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4 |
| PubChem CID | 2021728 |
The isomeric SMILES string confirms the stereochemistry: CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=S)S3)NS(=O)(=O)C4=CC=CC=C4.
Spectroscopic and Computational Data
-
Mass Spectrometry: The molecular ion peak at m/z 429.5 aligns with the molecular weight, while fragmentation patterns reveal cleavage at the sulfonamide and thiazolidinone linkages.
-
NMR Spectroscopy:
-
¹H NMR: Signals at δ 2.98 ppm (N–CH₃), δ 6.8–7.9 ppm (aromatic protons), and δ 8.2 ppm (exocyclic CH).
-
¹³C NMR: Carbonyl (C=O) at δ 172 ppm, thione (C=S) at δ 192 ppm.
-
-
In Silico Predictions: LogP = 3.1 (moderate lipophilicity), polar surface area = 112 Ų (high solubility).
Synthesis and Optimization
Reaction Pathway
The synthesis involves three stages:
-
Formation of the thiazolidinone core: Condensation of thiourea with chloroacetic acid under basic conditions.
-
Indole conjugation: Knoevenagel condensation between 1-methylindole-3-carbaldehyde and the thiazolidinone intermediate.
-
Sulfonamide functionalization: Coupling with benzenesulfonyl chloride in the presence of triethylamine.
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Thiourea, NaOH, 80°C, 4h | 78 | 95 |
| 2 | EtOH, piperidine, reflux, 6h | 65 | 92 |
| 3 | DCM, TEA, 0°C→RT, 2h | 82 | 98 |
Purification and Characterization
-
Chromatography: Silica gel column (eluent: ethyl acetate/hexane 3:7) removes unreacted intermediates.
-
Recrystallization: Methanol/water mixture yields prismatic crystals suitable for X-ray diffraction.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL), the compound outperforms standard drugs like ampicillin (MIC = 32 μg/mL). The sulfonamide group disrupts folate biosynthesis, while the thiazolidinone core inhibits cell wall synthesis.
Comparative Analysis with Thiazolidinone Derivatives
Structural Analogues
Compared to 2-[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylacetamide, this compound exhibits:
-
Enhanced bioavailability: Higher logP (3.1 vs. 2.4).
-
Broader spectrum: Activity against Gram-positive and Gram-negative bacteria (vs. Gram-positive-only activity in the analogue).
Table 3: Comparative Bioactivity Profiles
| Compound | Antimicrobial (MIC, μg/mL) | Anticancer (IC₅₀, μM) |
|---|---|---|
| Target Compound | 8–16 | 12 |
| EVT-12336259 (Furylmethylene analogue) | 32–64 | 28 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume